molecular formula C15H17NO4S B2510216 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide CAS No. 2034634-58-5

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2510216
CAS No.: 2034634-58-5
M. Wt: 307.36
InChI Key: SXALNIRWKJFKEO-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a complex organic compound featuring a unique combination of furan, thiophene, and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with oxolane-3-carboxylic acid, followed by amide formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring but differs in the indole structure.

    2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one: Contains a furan ring and a chromenone structure.

    3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one: Features a thiophene ring and a chromenone structure.

Uniqueness

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is unique due to its combination of furan, thiophene, and oxolane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXALNIRWKJFKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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